Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate
Description
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate is a substituted benzoate ester featuring a 2-chloro-6-fluorobenzyloxy group at the para position of the methyl benzoate backbone. This compound is characterized by its aromatic chloro and fluoro substituents, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-15(18)10-5-7-11(8-6-10)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAVNGMCFZQNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The benzoate ester can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Various substituted benzoates.
Oxidation: 4-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid.
Reduction: 4-[(2-chloro-6-fluorophenyl)methoxy]benzyl alcohol.
Scientific Research Applications
Chemical Properties and Reactions
Chemical Structure : The compound is characterized by a benzoate ester linked to a chlorofluorophenyl group through a methoxy linkage.
Reactivity : Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate can undergo several chemical reactions:
- Nucleophilic Substitution : The methoxy group can be substituted by various nucleophiles.
- Oxidation : The benzoate moiety can be oxidized to yield corresponding carboxylic acids.
- Reduction : The ester can be reduced to an alcohol using reducing agents.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nucleophilic Substitution | Potassium carbonate in DMF | Various substituted benzoates |
| Oxidation | Potassium permanganate in aqueous medium | 4-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid |
| Reduction | Lithium aluminum hydride in anhydrous ether | 4-[(2-chloro-6-fluorophenyl)methoxy]benzyl alcohol |
Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules. Its functional groups allow for versatile modifications that can lead to the development of new compounds with desired properties.
Biology
Research has indicated potential biological activities associated with this compound, including:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with mechanisms potentially involving the inhibition of pro-inflammatory cytokines.
Medicine
This compound is being explored as a potential drug candidate due to its unique structural features that may interact favorably with biological targets. Its dual halogen substitution (chlorine and fluorine) enhances its pharmacological profile, potentially increasing its efficacy and selectivity.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
- Cytotoxicity Assays : Studies have shown that the compound possesses cytotoxic effects against human cancer cell lines, including A431 (epidermoid carcinoma) and HT29 (colorectal cancer), with IC50 values comparable to established chemotherapeutics.
- Mechanistic Studies : Molecular docking studies indicate that this compound interacts with specific protein targets involved in cell proliferation pathways, providing insights into its potential therapeutic mechanisms.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include derivatives with variations in substituents on the benzyloxy or benzoate moieties. Key examples from the literature are summarized below:
Table 1: Structural Comparison of Methyl 4-[(2-Chloro-6-fluorophenyl)methoxy]benzoate and Related Compounds
Key Observations :
- Substituent Electronic Effects: The chloro and fluoro groups in the target compound enhance electron-withdrawing effects compared to bromo (in quinoline derivatives) or methoxy groups (e.g., in metsulfuron methyl ester). This influences reactivity in nucleophilic substitution or coupling reactions .
- Steric Considerations: The 2-chloro-6-fluoro substitution creates a sterically hindered environment compared to mono-substituted analogs like methyl 4-((2-formylphenoxy)methyl)benzoate .
Crystallographic and Supramolecular Behavior
Crystal structure analyses reveal differences in molecular packing and non-covalent interactions:
- This compound : Likely exhibits π–π stacking and C–H⋯O interactions similar to its analogs. However, specific data are absent in the provided evidence.
- Quinoline Derivatives (e.g., Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate): These form chains via π–π stacking, but lack hydrogen bonds in some cases. Coplanarity of non-H atoms is observed in simpler analogs .
- Formyl-Substituted Derivatives: These intermediates (e.g., methyl 4-((2-formylphenoxy)methyl)benzoate) are typically synthesized for further functionalization, with purification via flash chromatography using chloroform .
Biological Activity
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on various studies that highlight its mechanisms, effects, and applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H15ClF O3
- Molecular Weight : 304.74 g/mol
The compound features a benzoate structure with a methoxy group and a chlorofluorophenyl substituent, which may influence its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:
- Receptor Binding : Similar compounds have been shown to bind with high affinity to several receptors, suggesting that this compound may interact with specific biological receptors, leading to various physiological effects.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which could mitigate oxidative stress in cells .
- Anticancer Properties : Preliminary data indicate potential anticancer activity, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- In Vitro Studies : A study utilizing luciferase reporter assays demonstrated that derivatives of this compound could modulate transcriptional activity related to oncogenes like GATA4 and NKX2-5, indicating potential anticancer mechanisms .
- Toxicity Assessments : Toxicological evaluations using MTT assays revealed that at high concentrations, this compound exhibited cytotoxic effects on various cell lines, necessitating careful dosage considerations in therapeutic applications .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the methoxy and chlorofluorophenyl groups significantly affect the biological activity of related compounds, suggesting avenues for optimizing efficacy while minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
